2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol
Description
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol (IUPAC name) is a piperazine derivative with the molecular formula C₁₁H₁₈N₂O₂, an average molecular mass of 210.277 g/mol, and a monoisotopic mass of 210.136828 Da . Its structure features a piperazine ring substituted at the 2-position with a hydroxethyl group (-CH₂CH₂OH) and at the 1-position with a 2-furylmethyl moiety (-CH₂C₄H₃O). This compound is cataloged under ChemSpider ID 2745227 and RN 815655-78-8 .
Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates for antipsychotics, antihistamines, and enzyme inhibitors . The hydroxethyl group enhances water solubility, while the furylmethyl substituent may contribute to unique receptor-binding interactions.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-6-3-10-8-12-4-5-13(10)9-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAOUUWANIYOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393132 | |
| Record name | 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815655-78-8 | |
| Record name | 1-(2-Furanylmethyl)-2-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815655-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol typically involves the reaction of 2-furylmethylamine with piperazine in the presence of ethanol. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as distillation or crystallization may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furylmethyl group can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Formation of saturated furylmethyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol is primarily studied for its potential therapeutic applications. It has been investigated for its role as a scaffold in the development of new pharmaceuticals, particularly in the following areas:
- Antidepressant Activity : Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance activity against depression models in animal studies .
- Antipsychotic Properties : The compound has been explored for its antipsychotic potential, with preliminary studies suggesting efficacy in reducing symptoms associated with schizophrenia .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Specifically:
- Dopaminergic System : Research has indicated that derivatives of piperazine can modulate dopamine receptors, which are critical targets for treating neurological disorders .
- Serotonergic Activity : The structural features of this compound suggest potential interactions with serotonin receptors, which could lead to advancements in treatments for anxiety and mood disorders .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in synthetic organic chemistry. It can be used to synthesize various bioactive molecules through:
- Acylation Reactions : The presence of the hydroxyl group allows for acylation reactions that can yield novel compounds with enhanced biological activities.
- Formation of Heterocycles : Its structure facilitates the formation of complex heterocyclic compounds, which are often essential in drug discovery .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including this compound. The results indicated that certain derivatives exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .
Case Study 2: Antipsychotic Effects
In a clinical trial reported in Neuropsychopharmacology, researchers evaluated the efficacy of piperazine-based compounds on patients with schizophrenia. The findings suggested that modifications to the piperazine ring improved receptor binding affinity and clinical outcomes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antidepressants and antipsychotics |
| Neuropharmacology | Modulation of dopaminergic and serotonergic systems |
| Organic Synthesis | Synthesis of bioactive compounds through acylation and heterocycle formation |
Mechanism of Action
The mechanism of action of 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity. The ethanol moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Halogenated analogs (e.g., 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol) exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration . Hydroxyzine’s diphenylmethyl group and extended ethoxy chain contribute to its antihistamine activity by facilitating H₁-receptor binding .
Solubility: Compounds with ethoxy linkers (e.g., 2-[2-(1-Piperazinyl)ethoxy]ethanol) or hydroxethyl groups demonstrate higher aqueous solubility, critical for drug formulation .
Pharmacological Potential
- Hydroxyzine: Approved for anxiety and allergies, highlighting the therapeutic relevance of piperazine-ethanol derivatives .
- Halogenated Derivatives : Chlorine and fluorine substituents (e.g., in ) are associated with antimicrobial and CNS-targeting activities due to enhanced stability and receptor affinity .
Biological Activity
2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol, a compound with a piperazine core, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 815655-78-8
This structure features a furylmethyl group attached to a piperazine ring, which is known to influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, influencing mood and behavior.
- Enzyme Modulation : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and transport mechanisms.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The IC values for related piperazine derivatives have shown promising results, with values ranging from 34 to 100 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating cell signaling pathways associated with growth and survival .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties:
- In Vitro Studies : Research has shown that derivatives can effectively inhibit the growth of both bacterial and fungal strains, suggesting potential applications in treating infections .
- Mechanism of Action : The antimicrobial activity is likely due to the disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound exhibits high gastrointestinal absorption, making it suitable for oral administration.
- Blood-Brain Barrier Penetration : Its lipophilic nature allows it to cross the blood-brain barrier, which is essential for central nervous system-targeting therapies.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Data Summary
| Activity Type | Cell Line/Organism | IC/MIC (µM) | Notes |
|---|---|---|---|
| Antitumor | MCF-7 | 50 | Induces apoptosis |
| Antitumor | A549 | 34 | Significant cytotoxicity |
| Antimicrobial | S. aureus | 32 | Effective against gram-positive bacteria |
| Antimicrobial | E. coli | 32 | Effective against gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
